N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide
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Overview
Description
N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a complex organic compound that features an adamantyl group, a morpholine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Adamantyl Intermediate: Starting with adamantane, functionalize it to introduce a reactive group, such as a halide or hydroxyl group.
Formation of the Piperidine Intermediate: Synthesize or obtain a piperidine derivative with a suitable reactive group.
Coupling Reaction: Combine the adamantyl and piperidine intermediates under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Morpholine Introduction: Introduce the morpholine ring through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action for N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide would involve its interaction with molecular targets, such as enzymes or receptors. The adamantyl group might enhance its binding affinity, while the morpholine and piperidine rings could contribute to its overall activity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide analogs: Compounds with slight modifications in the adamantyl, morpholine, or piperidine groups.
Other Adamantyl Derivatives: Compounds like amantadine or rimantadine, which are known for their antiviral properties.
Uniqueness
This compound’s unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-adamantyl)-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O3/c26-20(23-21-17-10-15-9-16(12-17)13-18(21)11-15)14-25-4-2-1-3-19(25)22(27)24-5-7-28-8-6-24/h15-19,21H,1-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJKGQWXZCAJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N2CCOCC2)CC(=O)NC3C4CC5CC(C4)CC3C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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